
Octahydro-5H-inden-5-one
Overview
Description
Octahydro-5H-inden-5-one is a bicyclic compound and a ketone derivative of hydrindane. It is known for its unique structure, which includes a fused ring system. This compound is often used in the study of stereoisomerism of hydrindane and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-5H-inden-5-one typically involves the hydrogenation of indanone derivatives under specific conditions. One common method includes the catalytic hydrogenation of 5H-indan-5-one using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes. These methods ensure higher yields and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Octahydro-5H-inden-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like Grignard reagents or organolithium compounds are often used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Chemistry
Octahydro-5H-inden-5-one serves as a crucial building block in organic synthesis. Its unique structure facilitates the study of stereoisomerism and the development of complex organic molecules.
Reaction Type | Common Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | Carboxylic acids or ketones |
Reduction | Lithium aluminum hydride | Saturated hydrocarbons |
Substitution | Grignard reagents | Various substituted derivatives |
Biological Research
Research indicates that this compound and its derivatives exhibit potential biological activities, including antimicrobial and anticancer properties. Studies suggest that these compounds interact with specific molecular targets within biological systems, influencing various biochemical pathways.
Case Study:
A study demonstrated that certain derivatives of this compound inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic applications. Its derivatives are investigated for their ability to modulate specific biological pathways, making them candidates for drug development.
Potential Applications:
- Anticancer agents
- Anti-inflammatory drugs
- Antimicrobial agents
Industrial Applications
The compound is utilized in the synthesis of various industrial chemicals and materials. Its structural attributes contribute to its reactivity and suitability for producing specialty chemicals.
Mechanism of Action
The mechanism of action of Octahydro-5H-inden-5-one involves its interaction with specific molecular targets. As a ketone derivative, it can participate in various biochemical pathways, including enzyme-catalyzed reactions. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
- Tetrahydro-5H-indan-5-one
- 1,2,3,3a,4,6,7,7a-Octahydroinden-5-one
- 5-Hydrindanone
Uniqueness: Octahydro-5H-inden-5-one is unique due to its specific bicyclic structure and the presence of a ketone functional group. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Biological Activity
Octahydro-5H-inden-5-one, also known as Corodane, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a unique bicyclic structure that contributes to its biological properties. The compound is characterized by a saturated indene framework, which influences its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H14O |
Molecular Weight | 150.22 g/mol |
Boiling Point | 200 °C |
Melting Point | 30 °C |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that the compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be relatively low, suggesting potent activity.
Anticancer Activity
Recent investigations have explored the anticancer potential of this compound. In vitro studies have shown that the compound induces apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanisms of action appear to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal damage. This effect is hypothesized to be mediated by its antioxidant properties.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus. The results indicated an MIC of 32 µg/mL, demonstrating its potential as an antimicrobial agent. The study concluded that further exploration into its mechanism of action could reveal novel therapeutic applications.
Case Study 2: Cancer Cell Apoptosis
A recent study focused on the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis at concentrations as low as 50 µM. Flow cytometry analysis confirmed increased caspase activity, indicating that this compound triggers apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the bicyclic structure can lead to variations in potency and selectivity for biological targets.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Alkyl Substitution | Increased antimicrobial potency |
Hydroxyl Group Addition | Enhanced anticancer activity |
Halogenation | Altered neuroprotective effects |
Properties
IUPAC Name |
1,2,3,3a,4,6,7,7a-octahydroinden-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUBUYXKSKDDHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)CC2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972288 | |
Record name | Octahydro-5H-inden-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5686-84-0 | |
Record name | NSC20781 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octahydro-5H-inden-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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